molecular formula C23H25FN2O3 B2532851 Phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate CAS No. 1327253-01-9

Phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2532851
CAS No.: 1327253-01-9
M. Wt: 396.462
InChI Key: YSCFRIICWNLCPA-UHFFFAOYSA-N
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Description

Phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a phenyl carboxylate group and a cyclopropane-carboxamide substituent bearing a 4-fluorophenyl moiety. The compound’s stereoelectronic properties, influenced by the cyclopropane ring and fluorine substituent, may enhance metabolic stability or binding affinity in biological systems .

Crystallographic characterization of such compounds often employs software like SHELX, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

phenyl 4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c24-19-8-6-18(7-9-19)23(12-13-23)21(27)25-16-17-10-14-26(15-11-17)22(28)29-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFRIICWNLCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropane moiety, and a fluorophenyl group. Its molecular formula is C17H20FN2O2C_{17}H_{20}FN_2O_2, with a molecular weight of 314.35 g/mol. The presence of the fluorine atom is significant as it often enhances the pharmacokinetic properties of compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been identified as a potent antagonist at the neurokinin-1 (NK1) receptor, which plays a crucial role in pain perception and inflammation. Its structural analogs have shown promising results in inhibiting NK1 receptor activity, suggesting that this compound may exhibit similar effects .
  • Kinase Inhibition : Recent studies have indicated that derivatives of this compound can inhibit kinases such as GSK-3β and IKK-β, which are involved in cellular signaling pathways related to inflammation and cancer . The inhibition of these kinases suggests potential applications in treating inflammatory diseases and certain types of cancer.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to suppress nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced models . This anti-inflammatory activity positions it as a candidate for further development in therapeutic contexts.

Activity IC50 Value (nM) Test System
GSK-3β Inhibition10 - 1314Various cell lines
NK1 Receptor AntagonismPotentRadiolabeled binding assays
Cytotoxicity (HT-22 Cells)>1000Fluorometric assay

Case Studies

A notable case study involved the evaluation of a related compound in clinical settings for pain management. Patients treated with NK1 receptor antagonists exhibited reduced pain levels without significant side effects, highlighting the therapeutic potential of compounds like this compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, (S)-tert-butyl 34(2-((2)-(2,6-dimethylphenylimino)-((E)-2-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)benzylidene)hydrazinyl)methyl)amino)acetoamido)methyl)piperidine-1-carboxylate (Compound 56C), shares the piperidine-carboxylate backbone but differs significantly in substituents (). Key distinctions include:

Feature Target Compound Compound 56C ()
Core Structure Piperidine-1-carboxylate Piperidine-1-carboxylate
Substituent 1 4-Fluorophenyl-cyclopropanecarboxamido methyl Triazole-linked trifluoromethoxyphenyl benzylidene hydrazine
Substituent 2 Phenyl ester tert-Butyl ester
Electron-Withdrawing Groups Fluorine (moderate electron withdrawal) Trifluoromethoxy (strong electron withdrawal)
Synthetic Complexity Moderate (cyclopropane synthesis) High (multi-step imine, hydrazine, and triazole formation)

Hypothetical Property Implications

Bioactivity: The trifluoromethoxy group in Compound 56C may enhance lipophilicity and membrane permeability compared to the target compound’s fluorine substituent.

Metabolic Stability : The tert-butyl group in Compound 56C might reduce oxidative metabolism, whereas the phenyl ester in the target compound could be more susceptible to esterase-mediated hydrolysis.

Synthetic Feasibility : The target compound’s synthesis likely involves cyclopropanation via carbene insertion, while Compound 56C requires elaborate imine and triazole coupling steps, increasing cost and time .

Limitations in Available Data

Neither evidence source provides empirical data (e.g., IC₅₀, solubility, or crystallographic parameters) for direct pharmacological or physicochemical comparisons. Further studies are needed to validate these hypotheses.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with cyclopropane ring formation. For example, cyclopropanecarboxamide intermediates can be synthesized via anhydride-mediated reactions (e.g., propionic anhydride under reflux) followed by coupling to a piperidine scaffold. Purification via recrystallization or column chromatography is critical to isolate the final product. Reaction optimization (e.g., argon atmosphere, reflux duration, and stoichiometric ratios) can improve yields .

Q. How can researchers ensure purity and validate the compound’s identity post-synthesis?

  • Methodological Answer : Use HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment. Structural confirmation requires NMR (¹H and ¹³C) and GC/MS. For example, characteristic ¹H NMR peaks for aromatic protons (~7.40–7.24 ppm) and ester groups (~3.78 ppm) should align with literature data. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid exposure to moisture or incompatible solvents (e.g., strong acids). Store at 2–8°C in airtight containers. Emergency procedures should include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address low yields during cyclopropane ring formation in the synthesis?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing reaction time and temperature (e.g., extended reflux under inert gas).
  • Using alternative cyclopropanation reagents (e.g., diazomethane derivatives).
  • Introducing directing groups on the fluorophenyl ring to enhance regioselectivity .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • Methodological Answer : For ambiguous NMR peaks, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Compare data with structurally similar compounds, such as N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (aromatic protons at ~7.40 ppm, ester carbonyls at ~173.9 ppm). Computational modeling (DFT) can also predict chemical shifts for validation .

Q. What experimental design is recommended to assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours). Use mass spectrometry to identify degradation products. Stability thresholds (e.g., >90% purity retention) should guide formulation strategies for pharmacological studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity of piperidine-carboxylate derivatives?

  • Methodological Answer : Variations in biological assays (e.g., cell lines, incubation times) may explain contradictions. Standardize protocols using reference compounds (e.g., carfentanil analogs) and validate via dose-response curves. Meta-analysis of published IC₅₀ values and structural-activity relationships (SAR) can clarify trends .

Experimental Design Challenges

Q. What strategies improve the solubility of this lipophilic compound for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For aqueous solutions, prepare micellar formulations with β-cyclodextrin. Confirm solubility via dynamic light scattering (DLS) and validate bioactivity in dose-dependent studies to rule out solvent interference .

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